molecular formula C34H37NO6 B611691 Viridenomycin CAS No. 56509-88-7

Viridenomycin

Cat. No.: B611691
CAS No.: 56509-88-7
M. Wt: 555.671
InChI Key: GWYPHKYSRIAIBU-KGZNJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viridenomycin is a crystalline, lipophilic antibiotic isolated from the fermentation broth of Streptomyces viridochromogenes . It is a weakly acidic substance characterized by a strong UV absorption maximum at 310 nm . This compound demonstrates potent biological activity, exhibiting strong efficacy against Gram-positive bacteria and the protozoan Trichomonas vaginalis . Subsequent research has highlighted its antineoplastic (anticancer) properties, showing activity against sarcoma models . Its unique structure, which includes a distinctive fatty acid moiety, makes it a compound of significant interest in natural product research and antimicrobial discovery . Researchers value Viridenomycin for its potential in studying novel antibiotic mechanisms and for exploratory applications in oncology. The full, detailed mechanism of action of Viridenomycin is an active area of scientific investigation. This product is labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, or for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56509-88-7

Molecular Formula

C34H37NO6

Molecular Weight

555.671

IUPAC Name

(4E,6E,8E,10Z,16Z,18Z,20E,22E,24R,25S,26R)-25,27-dihydroxy-26-methoxy-4,24-dimethyl-13-phenyl-3-oxa-14-azabicyclo[22.3.0]heptacosa-1(27),4,6,8,10,16,18,20,22-nonaene-2,15-dione

InChI

InChI=1S/C34H37NO6/c1-25-19-13-8-4-5-9-16-22-27(26-20-14-12-15-21-26)35-28(36)23-17-10-6-7-11-18-24-34(2)29(33(39)41-25)30(37)31(40-3)32(34)38/h4-21,23-24,27,31-32,37-38H,22H2,1-3H3,(H,35,36)/b5-4+,10-6-,11-7+,13-8+,16-9-,23-17-,24-18+,25-19+/t27?,31-,32+,34+/m0/s1

InChI Key

GWYPHKYSRIAIBU-KGZNJIQESA-N

SMILES

CC1=CC=CC=CC=CCC(NC(=O)C=CC=CC=CC=CC2(C(C(C(=C2C(=O)O1)O)OC)O)C)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Viridinomycin;  Viridomycin;  Antibiotic T-24146;  Viridenomycin

Origin of Product

United States

Origin and Producing Microorganisms of Viridenomycin

Isolation and Characterization of Viridenomycin-Producing Strains

Streptomyces viridochromogenes as a Primary Source

The principal and originally identified producer of Viridenomycin is the bacterium Streptomyces viridochromogenes. wiktionary.org Specifically, the strain designated No. T-24146 was the source from which Viridenomycin was first isolated from its culture broth and characterized. nih.govjst.go.jpcapes.gov.br This strain is recognized in various culture collections under identifiers such as DSM 41516 and ATCC 21765. dsmz.de Research confirmed that this strain produces Viridenomycin, a compound that shows strong activity against Trichomonas vaginalis and gram-positive bacteria. nih.govmdpi.com

Other Streptomyces Species Associated with Viridenomycin Production

While S. viridochromogenes is the primary source, other Streptomyces species have also been associated with the production of Viridenomycin or its variants. A compound identified as Viridenomycin was predicted from a metabolomics analysis of Streptomyces gannmycicus. royalsocietypublishing.org Additionally, a related compound, Viridomycin F, was isolated from a strain identified as Streptomyces sp. K96-0188, indicating that the capacity to produce this class of compounds may be present in other members of the Streptomyces genus. nih.gov

Table 1: Selected Viridenomycin-Producing and Associated Microorganisms

Strain IDSpeciesCompoundNotable Findings
No. T-24146Streptomyces viridochromogenesViridenomycinThe original strain from which Viridenomycin was isolated and characterized. nih.govjst.go.jpcapes.gov.br
Not SpecifiedStreptomyces gannmycicusViridenomycinPredicted to produce Viridenomycin based on metabolomics data. royalsocietypublishing.org
K96-0188Streptomyces sp.Viridomycin FProduces a related structural variant, Viridomycin F. nih.gov

Ecological Roles of Producing Microorganisms

Streptomyces, the genus responsible for producing Viridenomycin, are ubiquitous in terrestrial and marine environments, with soil being their most significant habitat. mdpi.com Ecologically, they play several crucial roles:

Decomposition and Nutrient Cycling : Streptomyces are saprophytic bacteria, meaning they obtain nutrients by decomposing dead organic matter, such as plant litter. mdpi.com This process is vital for nutrient cycling in ecosystems. They produce a wide range of extracellular enzymes like cellulases and chitinases that break down complex biopolymers. mdpi.com

Interspecies Competition : The production of secondary metabolites, including a vast number of antibiotics like Viridenomycin, is a key ecological strategy. nih.gov These compounds inhibit the growth of competing microorganisms in the densely populated soil environment, giving the producing Streptomyces strain a competitive advantage for resources. libretexts.orgnih.gov

Symbiotic Relationships : Streptomyces can form symbiotic associations with various organisms, including plants, fungi, and insects. mdpi.comnih.gov In these relationships, they can provide a protective benefit to their host by producing antimicrobial compounds that ward off pathogens. nih.gov

Modulation of Microbial Communities : The production of bioactive compounds, including volatile organic compounds (VOCs), allows Streptomyces to communicate and interact with other microorganisms, influencing the structure and behavior of the surrounding microbial community. frontiersin.org

Strain Identification and Genetic Lineage Analysis

The identification of Streptomyces strains is a multi-faceted process that has evolved from classical to modern molecular methods.

Morphological and Physiological Characterization : Traditionally, identification relied on observing morphological features such as the color of aerial and substrate mycelia and the structure of spore chains. ijmcmed.org Physiological tests, including the utilization of different carbon and nitrogen sources as described by the International Streptomyces Project, were also fundamental. ijmcmed.orgjst.go.jp

Genetic and Phylogenetic Analysis : Modern identification heavily relies on genetic analysis. The sequencing of the 16S rRNA gene is a standard method for determining the genus and species of a bacterial isolate. researchgate.net For a more precise classification and to understand the evolutionary relationships, comparative genomics is employed. nih.gov Techniques such as Average Nucleotide Identity (ANI) and digital DNA-DNA hybridization (dDDH) provide high-resolution comparisons between genomes to delineate species. researchgate.netmdpi.com

Biosynthetic Gene Cluster (BGC) Analysis : The genetic basis for the production of secondary metabolites like Viridenomycin lies in biosynthetic gene clusters (BGCs). nih.gov Genome mining tools are used to identify these clusters within the bacterial genome. mdpi.comnih.gov Analyzing these BGCs can predict the production of known or novel compounds and provides insight into the biosynthetic potential of a strain. nih.gov The genomes of Streptomyces are known to be large and contain numerous BGCs, many of which are "silent" or not expressed under standard laboratory conditions. nih.govnih.gov

The taxonomic lineage of the primary producer, Streptomyces viridochromogenes, places it within the phylum Actinomycetota, class Actinomycetes, order Kitasatosporales, and family Streptomycetaceae. dsmz.de

Research on the Biosynthesis and Bioengineering of Viridenomycin Remains Largely Undisclosed

Despite significant interest in the potent biological activities of the polyene macrolactam antibiotic, Viridenomycin, a comprehensive understanding of its biosynthesis and the potential for its bioengineered production remains elusive. Extensive searches of scientific literature and databases have revealed a notable absence of detailed research on the specific biosynthetic pathways, including the genetic and enzymatic machinery responsible for its assembly.

Viridenomycin is a complex natural product, and like many similar compounds, its core structure is presumed to be assembled by large, multi-domain enzymes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). nih.govscienceopen.com These enzymatic assembly lines are responsible for the iterative condensation of simple carboxylic acid and amino acid building blocks, respectively, to create diverse and complex molecular architectures. nih.govscienceopen.commdpi.com However, specific details regarding the PKS and NRPS modules involved in Viridenomycin biosynthesis have not been publicly detailed.

While Viridenomycin, produced by Streptomyces viridochromogenes T-24146, is known to incorporate a β-phenylalanine moiety, the specific enzymes and genetic sequences that constitute its biosynthetic gene cluster (BGC) have not been characterized in published literature. uea.ac.uk The identification and analysis of a BGC are critical first steps in understanding how a natural product is made and for devising strategies for its enhanced production or the generation of novel analogs through genetic engineering.

Furthermore, information regarding post-PKS/NRPS modifications, which are crucial for the final maturation and bioactivity of the molecule, is also not available for Viridenomycin. These modifications often include hydroxylation, methylation, glycosylation, and cyclization, catalyzed by a suite of tailoring enzymes typically encoded within the BGC. nih.gov

Consequently, without the foundational knowledge of the Viridenomycin BGC, key enzymatic components, and regulatory elements, any discussion on genetic manipulation strategies for enhanced production is purely speculative. The development of such strategies, which could involve promoter engineering, overexpression of regulatory genes, or precursor pathway engineering, is entirely dependent on the initial characterization of the biosynthetic pathway. frontiersin.org

Biosynthesis and Bioengineering of Viridenomycin

Chemoenzymatic Synthesis Approaches for Biosynthetic Intermediates

Chemoenzymatic synthesis, which combines the versatility of chemical synthesis with the high selectivity of biocatalysis, represents a powerful strategy for producing complex natural products and their intermediates. While specific chemoenzymatic routes for the synthesis of viridenomycin intermediates have not been extensively documented in publicly available research, the principles and methodologies are widely applied to structurally related polyketides and macrolactams. These approaches offer potential pathways for accessing viridenomycin precursors by overcoming challenges in stereocontrol and complex functional group manipulations inherent in purely chemical methods.

The general strategy involves the chemical synthesis of a precursor molecule, which is then subjected to one or more enzymatic transformations. nih.gov This allows for the precise installation of chiral centers or other complex functionalities that are difficult to achieve through traditional chemistry. Enzymes utilized in these approaches can range from entire polyketide synthase (PKS) modules to standalone tailoring enzymes. digitellinc.commdpi.com

One prominent chemoenzymatic method involves feeding chemically synthesized, unnatural precursors to engineered PKS modules. digitellinc.com For instance, terminal PKS modules, which are responsible for the final extension and cyclization steps, have been used as biocatalysts. By providing a synthetic polyketide intermediate, often as an N-acetylcysteamine (SNAC) thioester, these enzymes can catalyze the final C-C bond formation and macrolactonization to yield complex macrocycles. nih.govresearchgate.net This approach has been successfully used to generate novel 14-membered macrolactones from synthetic pentaketides using the PikAIII/PikAIV PKS modules from the pikromycin (B1677795) pathway. chemrxiv.org

Another key enzymatic step that is often harnessed is the macrocyclization itself. Thioesterase (TE) domains, which typically catalyze the final release and cyclization of the polyketide chain, can be used as standalone biocatalysts. nih.govbeilstein-journals.org Researchers have demonstrated that TE domains from resorcylic acid lactone biosynthetic pathways can catalyze the formation of 12- to 18-membered macrolactones and even 14-membered macrolactams from chemically synthesized linear hydroxy-acyl or amino-acyl thioesters. rsc.org Similarly, penicillin-binding protein (PBP)-type thioesterases are emerging as valuable biocatalysts for the synthesis of non-ribosomal macrolactams. springernature.comnih.gov

Standalone enzymes are also frequently employed for stereoselective modifications of synthetic intermediates. mdpi.com Ketoreductase (KR) domains, known for their ability to stereoselectively reduce β-keto groups, can be used to produce specific stereoisomers of hydroxylated polyketide fragments. researchgate.net Lipases are another versatile class of enzymes used for kinetic resolution of racemic alcohols or for catalyzing lactamization of amino esters under mild conditions. rsc.orgmdpi.com Furthermore, post-PKS tailoring enzymes, such as glycosyltransferases, can be used to append sugar moieties to chemically synthesized aglycones, as demonstrated in the chemoenzymatic synthesis of glycosylated macrolactam analogues of the antibiotic YC-17. umich.edu

These examples from related macrolide and macrolactam systems highlight the potential of chemoenzymatic strategies for accessing key biosynthetic intermediates of viridenomycin, enabling the generation of novel analogues and facilitating further study of its structure-activity relationships.

Interactive Data Tables

Table 1: Examples of PKS Modules and Thioesterases in Chemoenzymatic Synthesis

Enzyme/SystemSource Organism/PathwaySubstrate(s)Product(s)Research Focus
PikAIII/PikAIV PKS ModulesPikromycin PathwaySynthetic α/β unsaturated pentaketide (B10854585) thioestersUnnatural 14-membered macrolactonesDiversification of macrolide scaffolds chemrxiv.org
JuvEIV/JuvEV PKS ModulesJuvenimicin PathwayChemically synthesized hexaketideTylactone (16-membered macrolactone)Total synthesis of macrolide antibiotics nih.gov
Zearalenone TEZearalenone PathwaySynthetic resorcylate-like ω-hydroxy acyl thioesters12- to 18-membered macrolactonesExploring substrate tolerance of macrocyclizing enzymes rsc.org
Radicicol TERadicicol PathwaySynthetic resorcylate-like ω-amino acyl thioester14-membered macrolactamDemonstrating macrolactamization capability of PKS TEs rsc.org
DesVII/DesVIIIDesosamine Biosynthesis (Streptomyces venezuelae)Chemically synthesized macrolactam aglyconeGlycosylated macrolactam analogues of YC-17Generation of novel antibiotic analogues umich.edu

Table 2: Application of Standalone Enzymes in Modifying Polyketide Intermediates

Enzyme ClassSpecific Enzyme ExampleSubstrate TypeTransformationResearch Focus
Ketoreductase (KRED)Various KRs from PKS modulesSynthetic β-keto diketide thioesterStereoselective reduction to β-hydroxy thioestersStereopure synthesis of triketide building blocks researchgate.net
Baeyer-Villiger Monooxygenase (BVMO)Phenylacetone monooxygenase (PAMO)Synthetic cyclic ketoneStereoselective oxidation to a lactoneCreating chiral intermediates for prostaglandin (B15479496) synthesis mdpi.com
LipaseCandida antarctica Lipase B (CAL-B)ω-aminooctanoic acidIntramolecular cyclizationEnzymatic synthesis of lactams rsc.org
LipaseBurkholderia cepacia Lipase (PS-D)Racemic hydroxylactamKinetic resolution via acetylationSynthesis of enantiopure drug intermediates mdpi.com

Biological Activities of Viridenomycin: Mechanistic Insights

Antimicrobial Activity Spectrum

Viridenomycin exhibits a potent and varied antimicrobial profile, with pronounced activity against certain bacteria and protozoa. nih.govjst.go.jpmdpi.com

Efficacy Against Gram-Positive Bacterial Strains

Viridenomycin has demonstrated strong activity against Gram-positive bacteria. nih.govjst.go.jpmedkoo.com Research has specifically highlighted its effectiveness against Bacillus subtilis. semanticscholar.orgsemanticscholar.org The compound is part of a broader class of natural products derived from Streptomyces species, which are known for producing various antibacterial agents. mdpi.comnih.gov

Table 1: Efficacy of Viridenomycin Against Gram-Positive Bacteria

Bacterial Strain Activity Level Reference
Bacillus subtilis Strong semanticscholar.orgsemanticscholar.org
Gram-positive bacteria (general) Strong nih.govjst.go.jpmedkoo.com

Activity Against Trichomonas vaginalis

A significant characteristic of Viridenomycin is its potent activity against the protozoan parasite Trichomonas vaginalis. nih.govjst.go.jpmedkoo.com This activity has been consistently noted since its initial discovery and is a key feature of its biological profile. mdpi.com

Broader Antimicrobial Profiling (Antifungal, Antiprotozoal)

Beyond its effects on bacteria and Trichomonas vaginalis, Viridenomycin is also recognized for its antifungal properties. nih.govresearchgate.net While detailed specifics of its antifungal spectrum are a subject of ongoing research, its classification as a polyene antibiotic suggests a mechanism likely involving interaction with fungal cell membranes. researchgate.net Some studies also note its antiprotozoal activity, which is consistent with its effects on Trichomonas vaginalis. researchgate.netdur.ac.uk

Anticancer and Cytotoxic Activities

In addition to its antimicrobial properties, Viridenomycin has shown potential as a cytotoxic agent with activity against certain cancer cell lines.

Inhibition of Proliferative Cell Lines In Vitro

Viridenomycin has been identified as having anti-tumor activity. royalsocietypublishing.org Specifically, it has shown cytotoxic effects against murine tumor cell lines, including P388 leukemia and B16 melanoma. royalsocietypublishing.org One study reported that Viridenomycin exhibited a 23% toxic effect on P388 leukemia cells and a 37% toxic effect on B16 melanoma cells. royalsocietypublishing.org

Table 2: In Vitro Cytotoxic Activity of Viridenomycin

Cell Line Tumor Type Cytotoxicity Reference
P388 Murine Leukemia 23% royalsocietypublishing.org
B16 Murine Melanoma 37% royalsocietypublishing.org

Investigation of Cytotoxic Mechanisms at the Cellular Level

The precise mechanisms underlying Viridenomycin's cytotoxic activity are not fully elucidated. However, as a polyene macrolactam, its mode of action may be related to interactions with the cell membrane, a common mechanism for this class of compounds. nih.govresearchgate.net The study of cytotoxic mechanisms often involves assessing how a compound induces cell death, such as through apoptosis, and its impact on cellular processes like the cell cycle and mitochondrial function. nih.govijper.org For many cytotoxic agents, the ability to selectively target cancer cells while minimizing harm to normal cells is a critical area of investigation. nih.govjppres.com Further research is needed to specifically map the cellular pathways affected by Viridenomycin in cancer cells.

Novel Biological Functions: Phosphate (B84403) Solubilization and Chelating Properties

Current scientific literature does not extensively detail phosphate solubilization as a primary biological function of the isolated compound Viridenomycin. While certain inorganic salts like phosphates may be utilized in the culture media for the producing microorganism, Streptomyces, this relates to the fermentation process rather than a direct function of the final metabolite. google.comgoogle.com

However, the broader context of secondary metabolites from Streptomyces is noteworthy. These bacteria are known to excrete a variety of bioactive compounds that can exhibit diverse functions, including metal-chelating activities. researchgate.net This chelating ability is often associated with the microorganism's strategy to acquire essential metal ions from the environment and to protect against phytopathogens. researchgate.net While the synthesis of some organic molecules can involve transition metals in a chelating mechanism, specific studies demonstrating Viridenomycin's intrinsic and significant chelating properties as a key part of its biological activity are not prominently documented. researchgate.net

Comparative Analysis with Related Polyene Macrolactam Natural Products

Viridenomycin belongs to the polyene macrolactam (PML) class of natural products, a growing family of compounds characterized by a large lactam ring containing a polyene chain. dntb.gov.uanih.gov These metabolites, primarily produced by Actinobacteria, exhibit considerable structural diversity and a wide spectrum of potent biological activities. dntb.gov.uanih.gov A comparative analysis of Viridenomycin with other related PMLs reveals both common structural themes and unique distinguishing features.

Viridenomycin is structurally defined as a novel 24-membered macrocyclic polyene lactam. nih.gov A key feature is a highly substituted cyclopentene (B43876) ring integrated into its structure. lookchem.comdur.ac.uk Its biosynthesis incorporates a β-phenylalanine starter unit. uea.ac.uk

Structural and Functional Comparison:

Hitachimycin (B1681771) (also known as Stubomycin): Like Viridenomycin, hitachimycin is a polyene macrolactam with significant antitumor properties. google.comnih.gov However, its structure is generally smaller and less complex than Viridenomycin's 24-membered ring. google.comlookchem.com

Fluvirucins: This family of compounds are also macrolactams that share biosynthetic origins with Viridenomycin. dntb.gov.ua Comparative studies of their respective gene clusters and final structures help to elucidate how variations in the biosynthetic assembly line can lead to different ring sizes and functional groups, and consequently, varied biological specificities. dntb.gov.uaresearchgate.net

Heronamides: The heronamides are another group of polyene macrolactams that are known to undergo spontaneous intramolecular cycloadditions, leading to complex polycyclic structures. dntb.gov.uauea.ac.uk This reactivity, driven by the polyene system, is a characteristic shared across many PMLs and is crucial for their biological function. nih.gov

Other Related Compounds: Other natural products such as pentenomycin and xanthocidin share the oxygenated cyclopentenone core motif with Viridenomycin, suggesting a potentially related biosynthetic origin involving cyclization of poly-β-ketide precursors. lookchem.com Compounds like ikarugamycin (B608069) and asukamycin (B1667649) are also compared in the literature based on their ultraviolet absorption spectra, though their molecular weights and melting points differ from Viridenomycin. google.com

The biological activities of these related compounds are varied. While Viridenomycin shows potent antiprotozoal and antibacterial activity against Gram-positive bacteria alongside its antitumor effects, other PMLs have demonstrated strong antifungal, HIV-inhibiting, and immunosuppressive properties. nih.govmdpi.comnih.gov For example, hitachimycin, cremimycin, and macrotermycins are noted for their impressive antifungal capabilities. nih.gov This functional diversity stems from the structural variations in the macrolactam ring, the polyene chain configuration, and the nature of the amino acid starter unit. nih.gov

The table below provides a comparative overview of Viridenomycin and selected related polyene macrolactam natural products.

FeatureViridenomycinHitachimycin (Stubomycin)FluvirucinsHeronamides
Producing Organism Streptomyces viridochromogenes, Streptomyces gannmycicus nih.govnih.govStreptomyces sp. nih.govActinomadura fulva dntb.gov.uaStreptomyces sp. uea.ac.uk
Macrocycle Ring Size 24-membered nih.govSmaller than ViridenomycinVaries within the familyVaries within the family
Key Structural Motif Substituted cyclopentene ring lookchem.comPolycyclic coreVariesCan form complex polycyclic structures via cycloadditions uea.ac.uk
Amino Acid Starter Unit β-phenylalanine uea.ac.ukVariesβ-amino acid dntb.gov.uaβ-amino acid uea.ac.uk
Primary Biological Activities Antitumor, antibacterial (Gram-positive), antiprotozoal nih.govnih.govroyalsocietypublishing.orgAntitumor, antifungal nih.govAntiviralUndergo thermal and photochemical cycloadditions uea.ac.uk

Molecular and Cellular Mechanism of Action of Viridenomycin

Identification of Putative Molecular Targets

While the precise molecular targets of Viridenomycin are not fully elucidated, its classification as a polyene macrolactam provides clues to its mechanism. Polyene antibiotics are known to interact with cell membranes, often targeting sterols and causing membrane permeabilization, which leads to the loss of essential cellular components and cell death. researchgate.net For instance, the well-studied polyene amphotericin B functions by binding to ergosterol (B1671047) in fungal membranes. researchgate.net Although direct binding partners for Viridenomycin have not been definitively identified, its biological activities suggest that its targets are likely essential components of the cell membrane or related cellular pathways. Some polyene macrolactams, like hitachimycin (B1681771), have been shown to inhibit the synthesis of DNA, RNA, and proteins in yeast, suggesting that Viridenomycin could have multiple or downstream targets beyond the cell membrane. nih.gov

Interaction with Cellular Macromolecules

The interaction of a bioactive compound with cellular macromolecules is fundamental to its mechanism of action. woarjournals.orgfrontiersin.org For Viridenomycin, these interactions are inferred from its structure and the known activities of related compounds.

As a polyene macrolactam, Viridenomycin is expected to interact with cellular membranes. This class of compounds is known for its membrane-binding capabilities. researchgate.netresearchgate.net The lipophilic polyene regions of the molecule likely facilitate its insertion into the lipid bilayer of target cells. This interaction can disrupt membrane integrity, leading to increased permeability and leakage of ions and other small molecules, ultimately resulting in cell death. researchgate.net Some studies on related compounds suggest that this interaction can lead to the formation of pores or channels in the membrane. researchgate.net The specifics of Viridenomycin's membrane-binding dynamics, such as its affinity for different lipid compositions, remain an area for further investigation.

The direct protein interaction profile of Viridenomycin has not been extensively characterized. However, it is plausible that it interacts with membrane-associated proteins or enzymes. For example, some polyene macrolactams affect membrane-bound proteins like the proton pump Pma1p in fungi. nih.gov Additionally, electrostatic interactions between charged regions of a molecule and proteins can be critical for its biological function. nih.gov Given Viridenomycin's complex structure with various functional groups, it may interact with specific protein targets that regulate cellular processes. Techniques like protein interaction profile sequencing (PIP-seq) could be employed to identify its protein binding partners on a global scale. nih.gov

There is currently no direct evidence to suggest that Viridenomycin binds to or directly modulates nucleic acids. The primary mechanism of action for polyene macrolactams is generally considered to be membrane disruption. researchgate.net However, some complex natural products can have multiple mechanisms. For instance, leinamycin, another macrolactam, is known to cause DNA alkylation and single-stranded breaks. nih.gov While Viridenomycin's known activities against P388 leukemia and B16 melanoma cells could hint at interference with nucleic acid-related processes like replication, this is more likely a downstream effect of its primary action on the cell or a secondary, yet-to-be-discovered mechanism. nih.gov

Modulation of Cellular Processes and Signaling Pathways

Viridenomycin's interaction with cells ultimately leads to the modulation of various cellular processes and signaling pathways. Its activity against tumor cells suggests it may interfere with pathways crucial for cancer cell survival and proliferation. mdpi.comnih.gov The disruption of membrane integrity can trigger a cascade of events, including ionic imbalance, loss of membrane potential, and the initiation of programmed cell death (apoptosis). The antineoplastic activity observed against sarcoma, P388 leukemia, and B16 melanoma cells points towards the induction of cytotoxic effects in these cancer cell lines. mdpi.comnih.govnih.gov The exact signaling pathways affected by Viridenomycin have not been delineated but could involve stress-response pathways activated by membrane damage or the inhibition of pathways required for cell growth and division.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are essential for understanding which chemical features of a molecule are responsible for its biological activity and can provide insights into its mechanism of action. mdpi.comnih.gov For Viridenomycin, synthetic efforts have been undertaken to construct its complex macrocyclic structure, including its cyclopentene (B43876) core and polyene chains. dur.ac.ukresearchgate.netgrafiati.com These synthetic routes open the door for creating analogues of Viridenomycin. grafiati.com By systematically modifying different parts of the molecule—such as the length or stereochemistry of the polyene chains, the substituents on the cyclopentene ring, or the lactam ring itself—researchers can probe their importance for its antifungal and antitumor activities. For example, SAR studies on other complex natural products have demonstrated the importance of specific functional groups for their biological effects. nih.govgrafiati.com Such studies on Viridenomycin analogues would be invaluable for identifying its pharmacophore and refining its potential as a therapeutic agent.

Advanced Synthetic Strategies and Analog Development for Viridenomycin

Challenges in Total Synthesis of Viridenomycin

The endeavors to construct viridenomycin have been fraught with difficulties, primarily stemming from its inherent structural features. These challenges have spurred the development of creative and robust synthetic solutions.

Complex Stereochemistry and Polyene Instability

Viridenomycin possesses a densely functionalized structure with multiple stereocenters, the absolute and relative configuration of which presents a significant synthetic puzzle. lookchem.comiupac.org The molecule contains a highly substituted cyclopentane (B165970) ring bearing four contiguous chiral centers, demanding a high degree of stereocontrol during its construction. lookchem.comdurham.ac.uk

A paramount challenge lies in the chemical instability of its extended polyene systems. nih.govchegg.compsu.edu The northern polyene, a (Z,Z,E)-triene moiety, is particularly prone to isomerization and degradation, complicating its synthesis and handling. nih.govrsc.orgacs.org Polyenes, in general, are susceptible to isomerization, oxidation, and polymerization, with their stability decreasing as the length of the conjugated system increases. psu.edudur.ac.uk The presence of Z-alkenes further exacerbates this instability compared to their all-E counterparts. psu.edu

Macrocyclic Ring Formation

The construction of the 24-membered macrocyclic lactam core of viridenomycin represents another major synthetic obstacle. psu.eduntu.edu.sg Macrocyclization reactions are inherently challenging due to entropic factors that favor intermolecular polymerization over the desired intramolecular ring closure. iupac.orgnih.gov Achieving high yields in the formation of large rings often requires high-dilution conditions, which can be impractical for large-scale synthesis. iupac.org Furthermore, the conformation of the linear precursor plays a crucial role in the efficiency of the cyclization, and the presence of multiple reactive functional groups and stereocenters in the viridenomycin backbone adds layers of complexity to this critical step. ntu.edu.sg

Fragment Synthesis Approaches

Given the complexity of viridenomycin, synthetic efforts have largely adopted a convergent, fragment-based approach. This strategy involves the independent synthesis of key subunits, which are then coupled and elaborated to form the final molecule. The primary fragments are the northern and southern polyene chains and the central cyclopentenone/cyclopentenol (B8032323) core.

Synthesis of the Polyene Moieties (Northern and Southern Fragments)

The synthesis of the polyene fragments has been a major focus of research, with various strategies developed to control the geometry of the double bonds and manage their instability.

The northern polyene has been a significant synthetic target due to its inherent instability. nih.gov Research has focused on creating stabilized analogs, for instance by incorporating benzene (B151609) rings as replacements for the Z-alkenes, which have shown greater stability. nih.gov Methodologies such as the Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions have been instrumental in constructing the carbon-carbon bonds of the polyene chain. rsc.orgacs.org Mechanistic studies on the Heck-Mizoroki reaction of vinylboronate esters have been crucial in developing highly stereoselective routes to triene synthons for the northern fragment. acs.org

The southern polyene fragment, a tetraene, has also been the subject of synthetic studies. A high-yielding synthesis of a phenylglycine-derived (E,Z)-dienylboronate has been reported as a key intermediate for this fragment. thieme-connect.comworktribe.com This synthesis utilized a highly selective Heck coupling between a (Z)-alkenyl iodide and a vinylboronate ester. thieme-connect.com The development of efficient conditions for preparing synthetically useful amino acid derivatives was crucial for this approach. worktribe.com

Construction of the Cyclopentenone/Cyclopentenol Core

The densely functionalized cyclopentane core of viridenomycin has attracted considerable synthetic attention. Several research groups have reported elegant strategies for its construction.

One approach involves a palladium-catalyzed asymmetric allylic alkylation (AAA) to create a key quaternary center with excellent enantioselectivity. nih.gov The resulting product serves as a substrate for ring-closing metathesis (RCM) to form a cyclopentenone, providing an 11-step synthesis of the cyclopentyl core. nih.govcapes.gov.br Another strategy employed a diastereo- and enantioselective Mukaiyama aldol (B89426) reaction followed by an intramolecular Knoevenagel condensation to rapidly construct a chiral vinyl cyclopentanone (B42830) building block in seven steps. acs.org

A silicon-tethered tandem radical cyclization-trapping strategy has also been developed to access the fully substituted cyclopentene (B43876) ring. lookchem.com This approach starts from commercially available glucofuranose and utilizes ring-closing metathesis to form a cyclopentenol intermediate. lookchem.com Syntheses of related substituted cyclopentene structures have also been described by other research groups, further highlighting the variety of approaches to this challenging substructure. lookchem.com

Development of Novel Chemical Methodologies Applied to Viridenomycin Synthesis

The pursuit of viridenomycin's total synthesis has not only showcased the application of existing powerful reactions but has also spurred the development and refinement of novel chemical methodologies.

Palladium-catalyzed cross-coupling reactions have been central to the fragment synthesis strategies. The Suzuki-Miyaura coupling and the Heck-Mizoroki reaction have been extensively used to form the carbon-carbon bonds within the polyene chains with high stereocontrol. rsc.orgacs.orgthieme-connect.com The development of conditions for the Heck-Mizoroki coupling of hindered vinylboronate esters was a key advance for the stereoselective synthesis of the northern polyene. acs.org

Ring-closing metathesis (RCM) has proven to be a powerful tool for the construction of cyclic structures within the viridenomycin framework. medwinpublishers.comwikipedia.orgdrughunter.com It has been notably applied in the synthesis of the cyclopentenone core, demonstrating its utility in forming five-membered rings. nih.govcapes.gov.br RCM offers a strategic advantage for forming carbon-carbon bonds under mild conditions. medwinpublishers.com

The palladium-catalyzed asymmetric allylic alkylation (AAA) developed by Trost and colleagues represents a significant methodological advance for the enantioselective creation of the quaternary carbon center in the cyclopentyl core. nih.govnsf.gov This dynamic kinetic asymmetric transformation allows for the efficient construction of a complex stereocenter. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been pivotal in strategies targeting the polyene systems of Viridenomycin. nih.govrsc.org Specifically, the Suzuki-Miyaura and Heck-Mizoroki couplings have been employed to construct the conjugated triene core of the southern polyene section. dur.ac.uk

Research has demonstrated an efficient and flexible approach to this (Z,E,E)-triene system. dur.ac.uk The synthetic sequence involved a series of palladium-catalyzed reactions to assemble the carbon skeleton with high stereocontrol. dur.ac.ukresearchgate.net For instance, a Suzuki-Miyaura coupling can be used to form a key carbon-carbon bond, linking two smaller fragments into a larger polyene chain. This is often followed by other transformations, such as deprotection and oxidation, to yield the desired building block. dur.ac.uk An efficient iododeboronation methodology has also been developed and applied to hindered alkenyl boronate esters, yielding terminal (E)-alkenyl iodides with high stereoselectivity, which are valuable precursors for further coupling reactions. dur.ac.uk

Table 1: Examples of Palladium-Catalyzed Reactions in Viridenomycin Fragment Synthesis This table is representative of the types of reactions used in the synthesis of Viridenomycin fragments based on published methodologies. dur.ac.ukresearchgate.net

Reaction TypeReactant 1Reactant 2Catalyst/ReagentsProduct TypeReference
Suzuki-Miyaura Coupling Alkenyl Boronate EsterVinyl HalidePd Catalyst (e.g., Pd(PPh₃)₄), BaseConjugated Diene/Triene dur.ac.uk
Heck-Mizoroki Coupling Aryl/Vinyl HalideAlkenePd Catalyst (e.g., Pd(OAc)₂), BaseSubstituted Alkene dur.ac.uk

These methods highlight the power of palladium catalysis to construct complex, stereodefined polyene structures that are essential components of the Viridenomycin molecule. nih.gov

Stereoselective Aldol Additions and Related Asymmetric Syntheses

The densely substituted cyclopentane core of Viridenomycin, with its multiple contiguous stereocenters, requires precise methods for asymmetric synthesis to control its three-dimensional structure. rsc.org Stereoselective aldol additions have emerged as a key strategy for achieving this control. semanticscholar.org

A notable approach involved a novel, efficient, diastereo- and enantioselective Mukaiyama aldol-based synthesis to construct a chiral, non-racemic vinyl cyclopentanone building block. semanticscholar.org This strategy established the foundation for a rapid seven-step construction of this key intermediate. The stereoselectivity in such reactions is often rationalized using the Zimmerman-Traxler model, which posits a chair-like six-membered ring transition state. alfa-chemistry.comharvard.edu By carefully selecting chiral auxiliaries and Lewis acids, chemists can favor the formation of one specific stereoisomer (e.g., the syn or anti aldol adduct) over others. alfa-chemistry.comharvard.edu

In addition to aldol reactions, palladium-catalyzed asymmetric allylic alkylation (AAA) has been used to create a quaternary center with excellent enantiomeric excess (ee). acs.org This method allows for a dynamic kinetic asymmetric transformation of a racemic starting material, providing access to a heavily functionalized cyclopentyl core in a significantly shorter number of steps compared to previous routes. acs.org The resulting adduct is then perfectly primed for a subsequent ring-closing metathesis reaction to form the cyclopentenone ring. acs.org

Table 2: Asymmetric Methods for the Synthesis of the Viridenomycin Core This table summarizes key asymmetric strategies employed to construct the chiral cyclopentane unit.

Asymmetric MethodKey TransformationStereochemical ControlResulting FragmentReference
Mukaiyama Aldol Reaction Addition of a silyl (B83357) enol ether to an aldehydeLewis acid and chiral substrate controlChiral vinyl cyclopentanone derivative semanticscholar.org
Pd-Catalyzed AAA Alkylation of a pro-chiral nucleophileChiral palladium-ligand complexFunctionalized cyclopentyl precursor with a quaternary center acs.orgresearchgate.net
Chiral Auxiliary Approach Diastereoselective alkylation/cyclizationCovalent attachment of a chiral auxiliaryFully substituted cyclopentene ring rsc.org

These asymmetric strategies are fundamental to building the complex chiral architecture of Viridenomycin's core structure. uwindsor.ca

Radical Cyclization Strategies

Radical cyclization reactions offer a powerful and complementary approach for the construction of cyclic systems, particularly for forming highly substituted rings like the cyclopentane unit of Viridenomycin. orgsyn.org A tandem radical cyclization-trapping strategy has been successfully utilized to create the fully substituted cyclopentane core. acs.orgacs.org

This method typically involves the generation of a radical species that undergoes an intramolecular cyclization to form a new ring. beilstein-journals.org In the context of Viridenomycin synthesis, vinyl radicals are generated and undergo a 5-exo cyclization, a kinetically favored process, to form the five-membered ring. orgsyn.orgnih.gov This approach is advantageous due to its compatibility with various functional groups and its ability to form challenging quaternary carbon centers. orgsyn.org The cyclization can be initiated by the addition of a tin radical to a triple bond, which provides the resulting vinylstannanes with high stereoselectivity, making them versatile intermediates for further synthetic manipulations. orgsyn.org

This strategy provides a robust pathway to the core cyclic structure of Viridenomycin, demonstrating the utility of radical chemistry in the assembly of complex natural product fragments. acs.org

Design and Synthesis of Viridenomycin Analogues and Derivatives

Given the synthetic challenges and inherent instability of Viridenomycin, significant effort has been directed towards the design and synthesis of analogues and derivatives. rsc.org The goals of this research are twofold: to create more stable compounds that retain or enhance biological activity and to probe the structure-activity relationship (SAR) to understand the molecular basis of its function.

Modification of Polyene Systems for Stability and Activity

The extended polyene systems in Viridenomycin are critical for its biological activity but are also a primary source of its chemical instability, being prone to isomerization and oxidation. rsc.orgpsu.edu A key strategy to address this involves the synthesis of analogues where parts of the polyene are replaced with more stable chemical moieties. rsc.org

Research has focused on the northern polyene fragment, preparing models where Z-alkenes are replaced by benzene rings. rsc.org This modification aims to create a more rigid and stable surrogate of the natural polyene system. These polyene surrogates were synthesized using a series of efficient cross-coupling reactions and were subsequently converted into tetraene ester and amide models. rsc.org The resulting analogues demonstrated sufficient stability to be viable for incorporation into a total synthesis strategy, paving the way for the creation of complete Viridenomycin analogues with potentially improved pharmacokinetic properties. rsc.org

Table 3: Strategies for Polyene Modification in Viridenomycin Analogues This table outlines approaches to enhance the stability of the polyene system.

Modification StrategyRationaleExampleDesired OutcomeReference
Alkene Isostere Replacement Increase chemical and photochemical stabilityReplacing a Z-double bond with a 1,2-disubstituted benzene ringA more robust analogue that mimics the spatial arrangement of the original polyene rsc.orgdurham.ac.uk
Conformational Locking Reduce degrees of freedom and prevent isomerizationIncorporation of cyclic elements within the polyene chainEnhanced stability and pre-organization for receptor binding rsc.org

Derivatization of Functional Groups to Probe SAR

Structure-Activity Relationship (SAR) studies are essential for identifying the pharmacophore of a natural product—the key features responsible for its biological effect. nih.govslideshare.net For Viridenomycin, where the total molecule has not been synthesized, SAR is probed by synthesizing and testing individual fragments and simplified analogues. By systematically modifying functional groups, chemists can deduce their importance. nih.gov

The synthesis of various analogues of the northern and southern polyene sections, as well as the cyclopentane core, provides crucial data for SAR. rsc.orgdur.ac.uk For example, converting the terminal ester or amide groups in the polyene models allows researchers to assess the role of these functionalities in target binding. rsc.org Similarly, altering the stereochemistry or the nature of substituents (e.g., hydroxyl, methoxy (B1213986) groups) on the cyclopentane core can reveal which groups are essential for activity. rsc.orgacs.org While detailed biological data on these specific analogues is part of ongoing research, the synthetic routes developed provide the necessary tools to generate a library of compounds for systematic SAR studies. frontiersin.orgscribd.com

Synthetic Routes to Bio-Inspired Scaffolds

The complex and biologically active structure of Viridenomycin makes its core scaffold an attractive starting point for the development of new therapeutic agents. nih.gov The synthetic strategies developed for the cyclopentane unit and the macrocyclic framework are not just steps towards the natural product itself; they are routes to novel, bio-inspired molecular scaffolds. rsc.orgacs.org

By establishing efficient and flexible syntheses of these core structures, it becomes possible to generate a diverse library of related compounds through "scaffold hopping" or derivatization. bioengineer.org For example, the palladium-catalyzed asymmetric allylic alkylation and ring-closing metathesis sequence provides a versatile platform for creating various substituted cyclopentanes. acs.org These new scaffolds, inspired by the natural product, can be screened for a wide range of biological activities, potentially leading to the discovery of new drugs with novel mechanisms of action. The development of these synthetic routes is therefore a critical investment in drug discovery, extending far beyond the initial goal of synthesizing a single natural product.

Advanced Analytical and Research Methodologies in Viridenomycin Studies

High-Resolution Spectroscopic Techniques for Structural Analysis of Synthetic Intermediates and Derivatives

The total synthesis of Viridenomycin and the creation of its derivatives are monumental tasks in organic chemistry, requiring precise control over stereochemistry and the formation of multiple complex structural motifs. Throughout these synthetic campaigns, high-resolution spectroscopic techniques are indispensable for the unambiguous structural characterization of intermediates and final products.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is the cornerstone of structural elucidation in this context. These methods provide detailed information about the carbon skeleton, proton environments, and connectivity within a molecule, which is crucial for confirming the structure of synthetic intermediates. For instance, in the synthesis of fragments of the Viridenomycin core, specific NMR data is used to verify the successful formation of desired stereocenters and bond configurations.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is another critical tool. It provides highly accurate mass measurements, allowing for the determination of elemental compositions of synthetic intermediates and derivatives. This is vital for confirming that the desired chemical transformation has occurred and for identifying any byproducts. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.

The following interactive table provides representative spectroscopic data for a key synthetic intermediate in a hypothetical total synthesis of Viridenomycin.

Spectroscopic Data for a Synthetic Intermediate of Viridenomycin

TechniqueObserved DataInterpretation
¹H NMR (500 MHz, CDCl₃)δ 7.25-7.40 (m, 5H), 5.80 (dt, J=15.0, 7.0 Hz, 1H), 5.65 (d, J=15.0 Hz, 1H), ...Presence of a phenyl group and a trans-double bond, characteristic of a portion of the polyene chain.
¹³C NMR (125 MHz, CDCl₃)δ 165.4, 142.1, 130.5, 128.9, 127.8, ...Confirms the presence of a carbonyl group and the carbon framework of the polyene and phenyl moieties.
HRMS (ESI-TOF)m/z [M+Na]⁺ calculated for C₂₀H₂₅NO₄Na: 382.1625, found: 382.1628Confirmation of the elemental composition of the synthetic intermediate.

In Vitro Bioassay Development for Activity Screening and Quantification (e.g., Minimum Inhibitory Concentration Methodologies)

To evaluate the biological activity of Viridenomycin and its synthetic derivatives, robust and quantitative in vitro bioassays are essential. These assays are crucial for screening new analogues for improved potency or altered selectivity and for quantifying their antimicrobial and cytotoxic effects.

The Minimum Inhibitory Concentration (MIC) assay is a fundamental method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This technique is applied to assess the activity of Viridenomycin against a panel of clinically relevant bacteria and fungi. The assay typically involves a serial dilution of the compound in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. After an incubation period, the wells are visually inspected for turbidity, or spectrophotometrically assessed, to determine the MIC value.

Early studies on Viridenomycin indicated its strong activity against Trichomonas vaginalis and Gram-positive bacteria. nih.gov However, specific and comprehensive MIC data against a broad range of pathogens is not widely available in the public domain.

Below is an interactive table with hypothetical MIC values for Viridenomycin against a selection of microorganisms to illustrate the type of data generated from such assays.

Hypothetical Minimum Inhibitory Concentration (MIC) of Viridenomycin

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacterium0.5
Streptococcus pneumoniaeGram-positive bacterium1
Escherichia coliGram-negative bacterium>64
Candida albicansFungus8
Trichomonas vaginalisProtozoan0.1

Beyond antimicrobial screening, in vitro cytotoxicity assays against various cancer cell lines are employed to quantify the anticancer potential of Viridenomycin and its derivatives. These assays, such as the MTT or MTS assay, measure the metabolic activity of cells and thus their viability after exposure to the compound.

Metabolomic and Proteomic Profiling for Understanding Biological Effects

To gain a deeper understanding of the mechanism of action of Viridenomycin, researchers can turn to the fields of metabolomics and proteomics. These "omics" technologies provide a global snapshot of the molecular changes occurring within a cell or organism upon treatment with a bioactive compound.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By comparing the metabolomic profiles of cells treated with Viridenomycin to untreated cells, scientists can identify metabolic pathways that are perturbed by the compound. This can provide clues about the drug's target and its downstream effects. For example, a significant change in the levels of specific lipids or amino acids could point towards interference with their respective metabolic pathways.

Proteomics involves the large-scale analysis of proteins. Using techniques like mass spectrometry-based proteomics, researchers can identify and quantify thousands of proteins in a biological sample. When applied to Viridenomycin research, proteomics can reveal changes in the expression levels of proteins in response to the drug. For instance, the upregulation of stress-response proteins or the downregulation of proteins involved in a specific cellular process can shed light on the cellular pathways affected by Viridenomycin.

While these methodologies hold great promise for elucidating the biological effects of Viridenomycin, specific metabolomic and proteomic studies on this compound are not yet widely reported in the scientific literature.

Genetic Engineering Tools for Biosynthetic Pathway Elucidation and Optimization

The production of Viridenomycin is carried out by soil-dwelling bacteria of the genus Streptomyces, specifically identified as Streptomyces gannmycicus and Streptomyces viridochromogenes. nih.govnih.gov Like many other natural products from Streptomyces, the biosynthesis of Viridenomycin is encoded by a dedicated set of genes clustered together on the bacterial chromosome, known as a biosynthetic gene cluster (BGC).

The elucidation and optimization of this BGC are key goals for biotechnological applications, such as improving the production yield of Viridenomycin or generating novel derivatives through biosynthetic engineering. A variety of genetic engineering tools are available for this purpose.

The first step is typically the identification of the BGC through genome sequencing of the producing organism followed by bioinformatic analysis using tools that can predict BGCs based on the presence of key biosynthetic genes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

Once the putative BGC is identified, gene knockout or targeted gene deletion experiments are performed to confirm its role in Viridenomycin biosynthesis. This involves inactivating specific genes within the cluster and observing the effect on the production of the compound. The absence of Viridenomycin production after the knockout of a gene within the cluster provides strong evidence for its involvement in the biosynthetic pathway.

Furthermore, heterologous expression, which involves cloning the entire BGC into a more genetically tractable and faster-growing host organism, can be a powerful tool. Successful production of Viridenomycin in the heterologous host confirms the identity and completeness of the cloned BGC and can also provide a platform for pathway engineering and optimization.

Despite the availability of these powerful genetic tools, the specific biosynthetic gene cluster for Viridenomycin has not been fully characterized in the published scientific literature.

Future Perspectives in Viridenomycin Research

Elucidation of Remaining Unknowns in Biosynthetic Pathways

The biosynthesis of polyene macrolactams (PMLs) like viridenomycin is a complex process involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govmdpi.com While the general pathways for PMLs are increasingly understood, the specific genetic and enzymatic machinery for viridenomycin remains largely unexplored. Future research must focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) for viridenomycin.

A key feature of viridenomycin's presumed biosynthesis is the incorporation of a β-phenylalanine (β-Phe) starter unit, a characteristic found in other macrolactams such as hitachimycin (B1681771). nih.gov Genomic mining has identified BGCs for β-Phe containing macrolactams in Streptomyces and Micromonospora, providing a roadmap for finding the viridenomycin cluster. nih.gov Key unknowns that require elucidation include:

The specific enzymes responsible for the formation and activation of the β-Phe starter unit.

The precise sequence and function of the PKS and NRPS modules involved in assembling the polyketide chain.

The enzymatic mechanisms governing the macrocyclization, including the formation of the lactam bond.

The post-PKS tailoring steps, such as hydroxylations and glycosylations, that lead to the final, mature antibiotic.

Uncovering these details will not only provide fundamental insights into natural product biosynthesis but also enable combinatorial biosynthesis and metabolic engineering approaches to generate novel viridenomycin analogues.

Comprehensive Molecular Target Identification and Validation

A significant bottleneck in the development of viridenomycin as a therapeutic agent is that its exact molecular target and mechanism of action are not fully understood. ontosight.ai While it is known to possess antitumor activity against cell lines like P388 leukemia and B16 melanoma, the specific cellular components it interacts with to elicit this effect remain to be identified. nih.govnih.gov

Future research should employ a multi-pronged approach to identify and validate its targets. Modern methodologies for target identification can be broadly categorized as genetic and biochemical. researchgate.net

Chemical Proteomics: Utilizing a viridenomycin-based chemical probe in affinity purification-mass spectrometry (AP-MS) experiments could directly identify binding proteins from cancer cell lysates. This approach has been successful for many natural products. frontiersin.org

Omics-Based Approaches: Comparative proteomic and transcriptomic analyses of cells treated with viridenomycin versus untreated controls can reveal pathways and proteins that are significantly perturbed, offering clues to its mechanism of action. frontiersin.org

Genetic Screening: Techniques such as CRISPR/Cas9-based genetic screening can identify genes that, when knocked out, confer resistance or sensitivity to viridenomycin, thereby pointing to its target or pathway.

Computational Prediction: As more data becomes available, computational models that learn from biomedical networks and molecule structures can help predict potential molecule-target interactions, guiding experimental validation. arxiv.org

Once putative targets are identified, rigorous validation using biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry) and cell-based assays is crucial to confirm direct binding and functional relevance. nih.gov

Exploration of Novel Biological Activities and Applications Beyond Current Scope

The currently documented bioactivities of viridenomycin, while promising, may only represent a fraction of its full potential. Initial studies have confirmed its efficacy against Gram-positive bacteria and the protozoan Trichomonas vaginalis. jst.go.jp Its antitumor properties have also been noted. nih.govpsu.edu However, preliminary computational predictions suggest a wider range of activities that warrant experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) modeling has predicted potential antiviral activity for the viridenomycin amino alcohol component against Arbovirus, and antineoplastic activity against sarcoma for its fatty acid constituent. mdpi.com These in silico findings provide a strong rationale for expanding the scope of biological screening.

Future research should focus on:

Antiviral Screening: Systematically testing viridenomycin against a broad panel of viruses, particularly RNA viruses like Arboviruses, to validate computational predictions.

Expanded Anticancer Screening: Evaluating its efficacy against a wider range of cancer cell lines, including those representing different sarcoma subtypes, and exploring its potential in patient-derived xenograft models.

Anti-parasitic and Antifungal Evaluation: Building on its known activity against T. vaginalis, testing against other protozoan parasites (e.g., Plasmodium falciparum, Trypanosoma cruzi) and a panel of pathogenic fungi is a logical next step.

Table 1: Confirmed and Predicted Biological Activities of Viridenomycin

Activity Type Specific Target/Organism Status Reference(s)
Antibacterial Gram-positive bacteria (e.g., Staphylococcus aureus) Confirmed mdpi.com, jst.go.jp, royalsocietypublishing.org
Antiprotozoal Trichomonas vaginalis Confirmed mdpi.com, jst.go.jp
Antitumor P388 leukemia cells Confirmed nih.gov, nih.gov
Antitumor B16 melanoma cells Confirmed nih.gov, nih.gov
Antineoplastic Sarcoma (fatty acid component) Predicted (QSAR) mdpi.com

| Antiviral | Arbovirus (amino alcohol component) | Predicted (QSAR) | mdpi.com |

Development of Robust and Scalable Synthetic Routes for Analogues

The structural complexity and inherent instability of viridenomycin have made its total synthesis an immense challenge, which has not yet been accomplished. rsc.orgrsc.org The molecule's polyene systems, particularly the "northern polyene" fragment, are prone to photoisomerization and degradation, complicating synthetic efforts. rsc.orgrsc.org

Future progress hinges on the development of robust and efficient synthetic strategies, not only for the natural product itself but, more importantly, for a diverse library of analogues. Research in this area has already begun by focusing on synthesizing more stable surrogates of the polyene fragments, for example, by replacing Z-alkenes with benzene (B151609) rings. rsc.org

Key objectives for future synthetic research include:

Modular Synthesis: Developing a convergent synthetic plan that allows for the late-stage modification of different parts of the molecule. The established retrosynthetic strategy of dividing the molecule into a northern polyene, a southern polyene, and a cyclopentenol (B8032323) core is a viable framework. dur.ac.uk

Stabilized Analogues: Continuing the exploration of chemically stable mimics of the polyene chains to create analogues with improved handling and pharmacokinetic properties.

Scalability: Designing synthetic routes that avoid costly reagents, protecting group manipulations, and difficult purifications to be amenable to large-scale production for further preclinical and clinical development. pdx.edunih.gov

Biocatalysis: Integrating enzymatic steps into the synthetic route, potentially using enzymes discovered from the biosynthetic pathway, could offer highly selective and efficient transformations that are difficult to achieve with traditional chemistry. nih.gov

Table 2: Challenges and Strategies in Viridenomycin Analogue Synthesis

Molecular Fragment Synthetic Challenge Proposed Strategy/Analogue Type Rationale Reference(s)
Northern Polyene High instability; photoisomerization of Z-alkenes Synthesis of analogues with benzene rings replacing Z-alkenes Increase chemical stability for easier handling and synthesis rsc.org
Cyclopentenol Core Creation of multiple stereocenters Asymmetric aldol (B89426) reactions; stereoselective cyclization methods Establish the correct stereochemistry in a controlled and efficient manner dur.ac.uk
Full Macrolide Macrocyclization of unstable fragments Development of a convergent, late-stage macrocyclization strategy Allow for the creation of diverse analogues by joining modified fragments rsc.org, dur.ac.uk

Strategies for Combating Resistance Through Chemical Modification

Although no clinical resistance to viridenomycin has been reported, as it is not a clinically used antibiotic, it is prudent to anticipate and proactively address potential resistance mechanisms. Bacteria have evolved numerous ways to resist antibiotics, including enzymatic inactivation of the drug, modification of the drug target, and active efflux of the compound from the cell. nih.gov

Future research should focus on using chemical modification to design viridenomycin analogues that can evade these potential resistance mechanisms. By understanding how related antibiotics like other macrolides are resisted, strategies can be devised for viridenomycin.

Potential strategies include:

Steric Shielding: Introducing bulky chemical groups at positions on the viridenomycin scaffold that are likely to be targeted by inactivating enzymes (e.g., those that perform acetylation or phosphorylation). This steric hindrance can prevent the resistance enzyme from binding and modifying the drug. nih.gov

Evading Target Modification: If the molecular target is identified (e.g., a ribosomal subunit), analogues could be designed to bind to a slightly different site or in a different manner, rendering common target-modification resistance mechanisms (like methylation) ineffective.

Bypassing Efflux Pumps: Modifying the physicochemical properties of viridenomycin, such as its charge or lipophilicity, could reduce its recognition and transport by bacterial efflux pumps, a major source of multidrug resistance.

Combination Therapy: Designing analogues that synergize with other classes of antibiotics could create a multi-pronged attack that is harder for bacteria to develop resistance against. nih.gov

Table 3: Potential Resistance Mechanisms and Chemical Counter-Strategies for Viridenomycin

Resistance Mechanism Class Specific Example Potential Chemical Modification on Viridenomycin Rationale Reference(s)
Drug Inactivation Enzymatic modification (e.g., phosphorylation, acetylation) by bacterial enzymes. Add bulky groups (e.g., methyl, ethyl) near hydroxyl or amino functionalities. Sterically block the active site of the resistance enzyme. nih.gov
Target Modification Methylation of the drug's binding site on the ribosome (common for macrolides). Design analogues that bind to a different region of the target or have a modified binding pose. Circumvent the resistance conferred by the modified target. nih.gov

Q & A

Basic: What are the key structural features of Viridenomycin that contribute to its bioactivity?

Methodological Answer:
To identify structural determinants of bioactivity, researchers should:

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to functional groups (e.g., hydroxyl, amide bonds) and testing their bioactivity .
  • Use NMR spectroscopy and X-ray crystallography to resolve the 3D conformation, highlighting regions critical for target binding .
  • Compare structural similarities to related compounds like Jawsamycin and Perinadine A, which share biosynthetic pathways but differ in bioactivity .

Basic: How is Viridenomycin biosynthesized in microbial systems?

Methodological Answer:
To study biosynthesis:

  • Analyze gene clusters in Streptomyces species using genome mining tools (e.g., antiSMASH) to identify polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) modules .
  • Employ isotopic labeling (e.g., 13C^{13}\text{C}-acetate) to trace precursor incorporation during fermentation .
  • Validate enzymatic steps (e.g., amide bond formation) via in vitro reconstitution of biosynthetic pathways .

Advanced: What experimental strategies can resolve discrepancies in reported bioactivity data for Viridenomycin?

Methodological Answer:
Address data inconsistencies by:

  • Standardizing assays : Use identical cell lines (e.g., ATCC-certified) and controls across studies to minimize variability .
  • Replicating studies under controlled conditions (pH, temperature) and reporting raw data with statistical confidence intervals .
  • Conducting meta-analyses to identify confounding variables (e.g., solvent effects, impurity levels) and categorize findings by experimental parameters .

Advanced: How can researchers optimize the in vitro synthesis of Viridenomycin to improve yield and purity?

Methodological Answer:
For synthesis optimization:

  • Screen catalytic conditions (e.g., palladium catalysts for cross-coupling) to enhance reaction efficiency .
  • Use HPLC-MS for real-time monitoring of intermediates, adjusting solvent polarity to reduce byproducts .
  • Implement flash chromatography or crystallization for purification, ensuring >95% purity via NMR and HRMS validation .

Advanced: What integrated approaches are effective in elucidating Viridenomycin’s mode of action?

Methodological Answer:
Combine:

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells .
  • Molecular docking : Predict target binding using software like AutoDock, validated by surface plasmon resonance (SPR) assays .
  • Genetic knockout models : Test susceptibility in microbial strains with deleted putative target genes .

Methodological: How can mixed-methods research designs address ecological roles of Viridenomycin-producing microbes?

Methodological Answer:

  • Quantitative : Measure Viridenomycin production under varying environmental conditions (pH, nutrient stress) via LC-MS .
  • Qualitative : Conduct metagenomic sequencing to map microbial community interactions in soil samples .
  • Triangulate data to model ecological impacts (e.g., antibiotic competition) .

Basic: What analytical techniques are recommended for assessing Viridenomycin stability?

Methodological Answer:

  • Accelerated stability studies : Expose samples to heat/light and quantify degradation via UPLC at 0, 7, 14 days .
  • Circular dichroism (CD) : Monitor conformational changes under stress conditions .
  • pH-rate profiling : Determine stability thresholds in buffers (pH 3–9) .

Advanced: How can researchers investigate resistance mechanisms to Viridenomycin in bacterial populations?

Methodological Answer:

  • Whole-genome sequencing : Compare resistant vs. susceptible strains to identify mutations in target genes (e.g., RNA polymerase) .
  • Efflux pump inhibition assays : Use phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance reversal .
  • Microfluidic assays : Track resistance evolution in real-time under sub-inhibitory concentrations .

Methodological: What literature review strategies identify gaps in Viridenomycin research?

Methodological Answer:

  • Use PICO framework to structure queries (Population: microbial targets; Intervention: Viridenomycin; Comparison: analogs; Outcome: MIC values) .
  • Map trends via bibliometric tools (VOSviewer) to highlight understudied areas (e.g., eukaryotic targets) .
  • Cross-reference synthesis protocols in patents vs. academic papers to flag reproducibility issues .

Advanced: How can computational models predict Viridenomycin’s pharmacokinetic properties?

Methodological Answer:

  • QSAR models : Train algorithms on bioavailability data from related polyketides to estimate logP and solubility .
  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using GastroPlus™ .
  • Validate predictions with in vivo studies (rodent models) measuring plasma half-life and tissue penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.